molecular formula C13H18N6O4 B1144115 DMF-dG CAS No. 17331-13-4

DMF-dG

Cat. No.: B1144115
CAS No.: 17331-13-4
M. Wt: 322.323
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is a biologically active molecule with the molecular formula C13H18N6O4 and a molar mass of 322.32 g/mol . It is a derivative of guanosine, where the 2’-deoxy position is modified with a dimethylaminomethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves complex chemical reactions that require specific reagents and conditionsThe reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While the detailed industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process would also include steps for purification and quality control to meet the standards required for biomedical research applications .

Mechanism of Action

The mechanism of action of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves its interaction with specific molecular targets and pathways. It can modify proteins by adding formamidine groups, which can alter protein function and interactions. This modification can affect various cellular processes, including signal transduction, gene expression, and protein stability .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine include:

Uniqueness

What sets 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine apart from these similar compounds is its specific modification at the 2’-deoxy position with a dimethylaminomethylene group. This unique structure gives it distinct chemical properties and biological activities, making it a valuable tool in biomedical research .

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECVVVXPHBGGX-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654674
Record name 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-13-4
Record name 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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